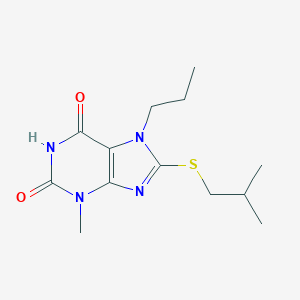![molecular formula C19H8Br2F6N4O2S B415625 3-bromo-5-(4-bromothiophen-2-yl)-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B415625.png)
3-bromo-5-(4-bromothiophen-2-yl)-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-bromo-5-(4-bromothiophen-2-yl)-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound features multiple functional groups, including bromine, thienyl, trifluoromethoxy, and trifluoromethyl groups, which contribute to its unique chemical properties and reactivity.
準備方法
The synthesis of 3-bromo-5-(4-bromothiophen-2-yl)-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves several steps, typically starting with the preparation of intermediate compounds. The synthetic route often includes:
Formation of the pyrazolo[1,5-a]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the bromine and thienyl groups: This is achieved through electrophilic substitution reactions.
Attachment of the trifluoromethoxy and trifluoromethyl groups: These groups are introduced using radical trifluoromethylation techniques.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
化学反応の分析
3-bromo-5-(4-bromothiophen-2-yl)-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).
科学的研究の応用
3-bromo-5-(4-bromothiophen-2-yl)-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has diverse applications in scientific research, including:
Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用機序
The mechanism of action of 3-bromo-5-(4-bromothiophen-2-yl)-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
類似化合物との比較
3-bromo-5-(4-bromothiophen-2-yl)-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can be compared with similar compounds, such as:
2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole: This compound also contains bromine and thienyl groups but differs in its overall structure and functional groups.
Radical trifluoromethylation compounds: These compounds share the trifluoromethyl group, which is crucial for their reactivity and applications in pharmaceuticals and materials science.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C19H8Br2F6N4O2S |
|---|---|
分子量 |
630.2g/mol |
IUPAC名 |
3-bromo-5-(4-bromothiophen-2-yl)-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C19H8Br2F6N4O2S/c20-8-5-12(34-7-8)11-6-13(18(22,23)24)31-16(29-11)14(21)15(30-31)17(32)28-9-1-3-10(4-2-9)33-19(25,26)27/h1-7H,(H,28,32) |
InChIキー |
JOIKQEQJQOOLPJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)C2=NN3C(=CC(=NC3=C2Br)C4=CC(=CS4)Br)C(F)(F)F)OC(F)(F)F |
正規SMILES |
C1=CC(=CC=C1NC(=O)C2=NN3C(=CC(=NC3=C2Br)C4=CC(=CS4)Br)C(F)(F)F)OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


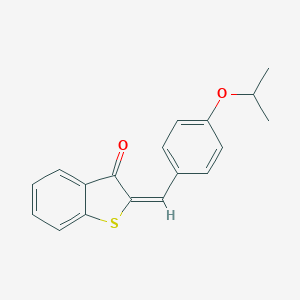
![N-cyclopentyl-2-[4-nitro(phenylsulfonyl)anilino]acetamide](/img/structure/B415543.png)
![2-(4-Butoxy-benzylidene)-benzo[b]thiophen-3-one](/img/structure/B415544.png)
![2-(4-Isobutoxy-benzylidene)-benzo[b]thiophen-3-one](/img/structure/B415546.png)
![8-[(2-chloroethyl)sulfanyl]-7-heptyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B415547.png)
![N-(2,5-dimethoxyphenyl)-2-[4-nitro(phenylsulfonyl)anilino]acetamide](/img/structure/B415549.png)
![N-(4-fluorophenyl)-2-[4-nitro(phenylsulfonyl)anilino]acetamide](/img/structure/B415550.png)
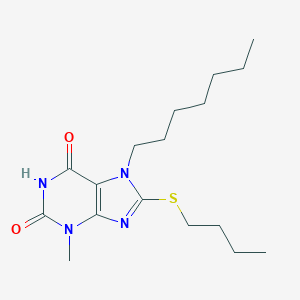
![2-[4-(allyloxy)benzylidene]-1-benzothiophen-3(2H)-one](/img/structure/B415552.png)
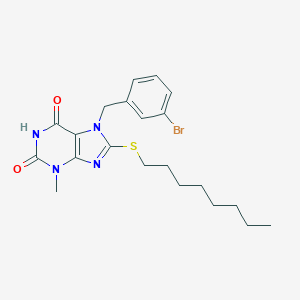
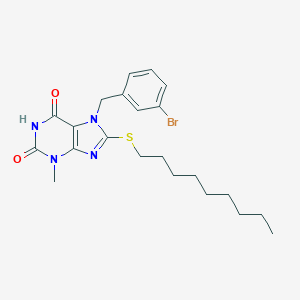
![ethyl {[7-(3-bromobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate](/img/structure/B415562.png)
![7-(3-bromobenzyl)-8-[(2-chloroethyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B415563.png)
